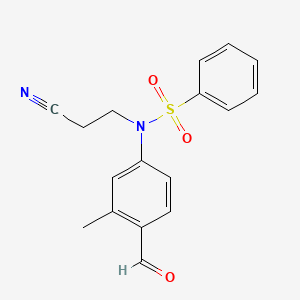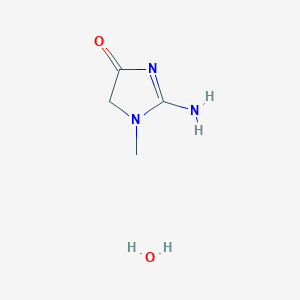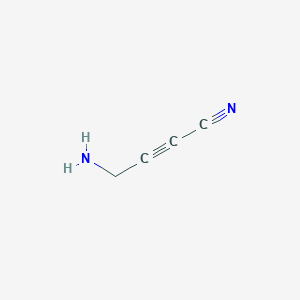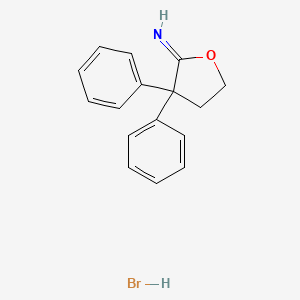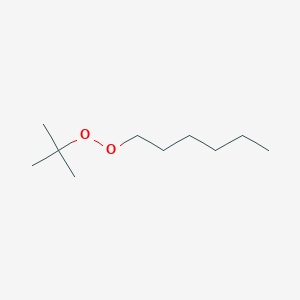
L-Asparagine, L-serylglycyl-L-isoleucyl-L-phenylalanyl-L-threonyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Asparagine, L-serylglycyl-L-isoleucyl-L-phenylalanyl-L-threonyl- is a complex peptide composed of multiple amino acids. This compound is notable for its intricate structure and potential applications in various scientific fields. Each amino acid in the sequence contributes to the overall properties and functionality of the peptide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine, L-serylglycyl-L-isoleucyl-L-phenylalanyl-L-threonyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Asparagine, L-serylglycyl-L-isoleucyl-L-phenylalanyl-L-threonyl- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water and enzymes or acids.
Oxidation: Oxidizing specific amino acid residues, such as methionine or cysteine, using oxidizing agents.
Reduction: Reducing disulfide bonds between cysteine residues using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or acids such as hydrochloric acid.
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Major Products
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced cysteine residues.
Aplicaciones Científicas De Investigación
L-Asparagine, L-serylglycyl-L-isoleucyl-L-phenylalanyl-L-threonyl- has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Asparagine, L-serylglycyl-L-isoleucyl-L-phenylalanyl-L-threonyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways involved in cell growth and differentiation. The exact molecular targets and pathways depend on the specific sequence and structure of the peptide.
Comparación Con Compuestos Similares
Similar Compounds
L-Asparagine, L-valyl-L-phenylalanyl-L-seryl-L-glutaminyl-L-serylglycyl-L-methionylglycyl-L-prolyl-L-lysyl-L-phenylalanyl-L-valyl-L-leucyl-L-seryl-L-isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-asparaginyl-L-α-glutamylglycyl-L-arginyl-L-prolyl-L-arginyl-L-arginyl-L-valyl-L-seryl-L-seryl-L-seryl-L-threonyl-L-: Another complex peptide with a different sequence of amino acids.
Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu: A peptide with a distinct sequence and potentially different biological activities.
Uniqueness
L-Asparagine, L-serylglycyl-L-isoleucyl-L-phenylalanyl-L-threonyl- is unique due to its specific sequence of amino acids, which imparts unique structural and functional properties. This uniqueness can influence its binding affinity to molecular targets and its overall biological activity.
Propiedades
Número CAS |
574750-04-2 |
|---|---|
Fórmula molecular |
C28H43N7O10 |
Peso molecular |
637.7 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H43N7O10/c1-4-14(2)22(34-21(39)12-31-24(40)17(29)13-36)26(42)32-18(10-16-8-6-5-7-9-16)25(41)35-23(15(3)37)27(43)33-19(28(44)45)11-20(30)38/h5-9,14-15,17-19,22-23,36-37H,4,10-13,29H2,1-3H3,(H2,30,38)(H,31,40)(H,32,42)(H,33,43)(H,34,39)(H,35,41)(H,44,45)/t14-,15+,17-,18-,19-,22-,23-/m0/s1 |
Clave InChI |
BZAAYPFYTDSPND-ZNDYONCNSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CO)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14218623.png)
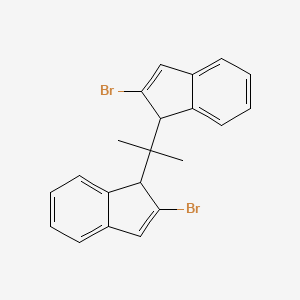
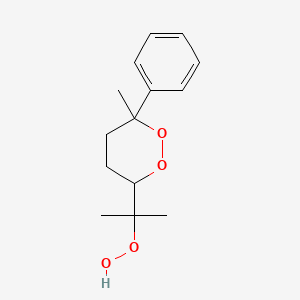
![4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol](/img/structure/B14218630.png)
![4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14218632.png)
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14218633.png)
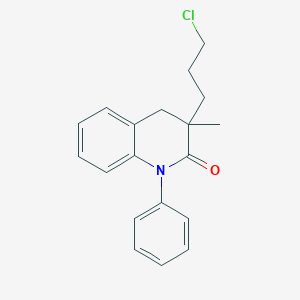
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)thiomorpholine](/img/structure/B14218655.png)
